![molecular formula C7H8O3 B164734 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) CAS No. 130195-91-4](/img/structure/B164734.png)
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) is a chemical compound that belongs to the family of bicyclic compounds. It is commonly known as 3-Methoxymethyl-6-oxabicyclo[3.1.0]hexan-2-one. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI).
Mécanisme D'action
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is not well understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Effets Biochimiques Et Physiologiques
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has been shown to have several biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is its unique chemical structure, which makes it a valuable building block for the synthesis of various compounds. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not well understood, which could limit its potential applications in scientific research.
Orientations Futures
There are several future directions for the research on 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI). One potential direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide insights into potential therapeutic applications of this compound in the treatment of cancer and other diseases. Another potential direction is to explore the potential applications of this compound in the synthesis of natural products with anti-cancer properties. Overall, the unique chemical structure and potential applications of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) make it a valuable compound for scientific research.
Méthodes De Synthèse
The synthesis of 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) is a complex process that involves several steps. The most common method for the synthesis of this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The reaction is carried out in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to obtain 6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI).
Applications De Recherche Scientifique
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI))- (9CI) has several potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds such as chiral oxazolidinones and amino acids. This compound has also been used as a building block for the synthesis of natural products such as (+)-Trichostatin A, which has anti-cancer properties.
Propriétés
Numéro CAS |
130195-91-4 |
|---|---|
Nom du produit |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Formule moléculaire |
C7H8O3 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-9-4-7-5(8)2-3-6(7)10-7/h2-3,6H,4H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
QPSBYLIABBKBPK-RQJHMYQMSA-N |
SMILES isomérique |
COC[C@]12[C@H](O1)C=CC2=O |
SMILES |
COCC12C(O1)C=CC2=O |
SMILES canonique |
COCC12C(O1)C=CC2=O |
Synonymes |
6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



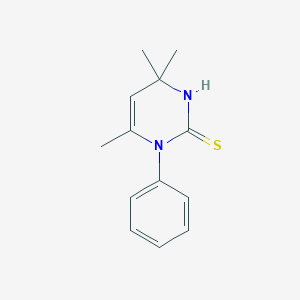
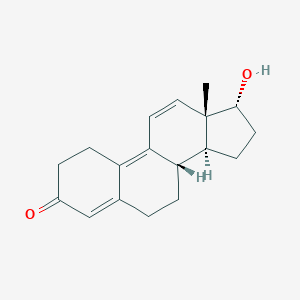
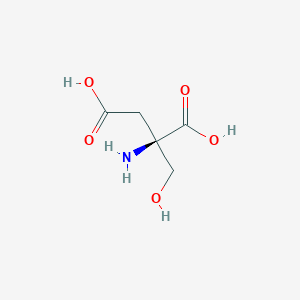

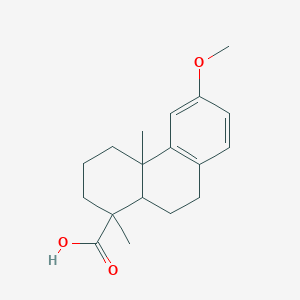
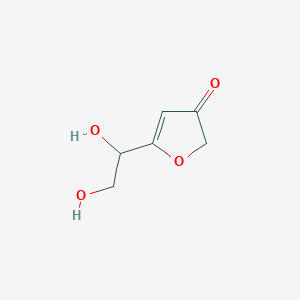
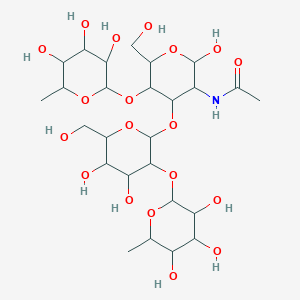
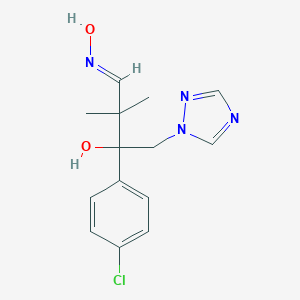
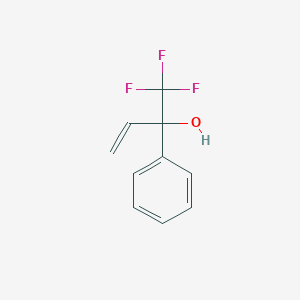
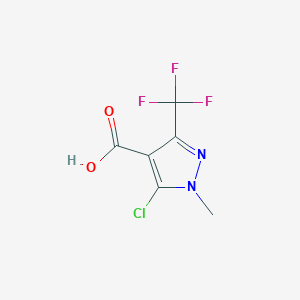
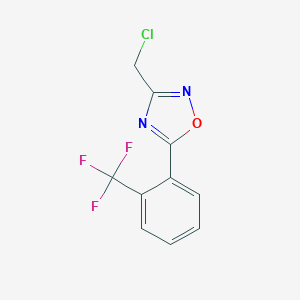
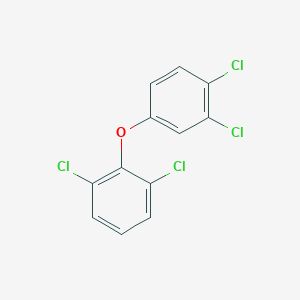
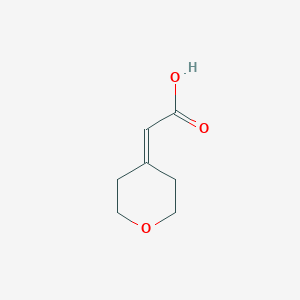
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)